molecular formula C26H34N2O B1574370 MC2392

MC2392

Cat. No. B1574370
M. Wt: 390.56096
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC2392 is a potent and selective HDAC inhibitors. This compound induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that this compound alters expression of a number of stress-responsive and apoptotic genes. Concordantly, this compound induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by this compound, but expression of PML-RARalpha conveys efficient this compound-induced cell death. This compound binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])

Scientific Research Applications

1. Cancer Research

MC2392 has been studied in the context of cancer research. In a study by De Bellis et al. (2014), it was shown that this compound is a novel hybrid retinoid-HDAC inhibitor. This compound was found to trigger cell death in acute myeloid leukemia cells by targeting the PML-RARα-HDAC complex, inducing changes in H3 acetylation and altering the expression of stress-responsive and apoptotic genes. This study provides proof-of-principle for context-dependent targeted therapy, especially in acute promyelocytic leukemia.

2. Molecular Communication

This compound has implications in molecular communication (MC), a new communication engineering paradigm. According to Jamali et al. (2018), MC systems, where molecules are used as information carriers, are anticipated to enable innovative applications such as smart drug delivery in medicine. The study provides a comprehensive review of mathematical channel modeling for diffusive MC systems, incorporating the release mechanism, the MC environment, and the reception mechanism on observed information molecules.

3. Drug Discovery

In the field of drug discovery, multi-component reactions (MCRs), like those involving this compound, have been found to be highly beneficial. Weber (2002) highlights that MCRs enable the facile, automated, and high throughput generation of small organic molecules. These reactions have been used to create diversity-oriented and biased combinatorial libraries, aiding in the synthesis of complex natural products as well as in the large-scale production of drug candidates.

properties

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

Appearance

white solid powder

synonyms

MC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.